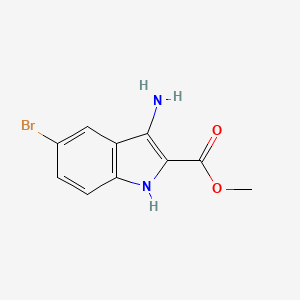

methyl 3-amino-5-bromo-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGQKSMTFMBFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-bromo-1H-indole-2-carboxylate typically involves the bromination of methyl 3-amino-1H-indole-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position and the amino group at the 3-position are primary sites for nucleophilic and electrophilic substitutions.

Bromine Substitution

The bromine undergoes cross-coupling reactions under palladium catalysis:

-

Suzuki-Miyaura Coupling : Reaction with aryl boronic acids yields biaryl derivatives. For example, coupling with phenylboronic acid produces methyl 3-amino-5-phenyl-1H-indole-2-carboxylate .

-

Buchwald-Hartwig Amination : Substitution with amines (e.g., aniline) forms C–N bonds at the 5-position, generating amino-substituted indoles .

Amino Group Reactions

The amino group participates in:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.

-

Diazotization : Reaction with nitrous acid generates diazonium salts, enabling further coupling with phenols or amines.

Ester Hydrolysis and Functionalization

The methyl ester at the 2-position is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl converts the ester to the carboxylic acid.

-

Basic Hydrolysis : NaOH yields the sodium carboxylate, which can be acidified to the free acid.

Cyclization Reactions

The amino and ester groups facilitate heterocycle formation:

-

Indole-Fused Rings : Intramolecular cyclization with aldehydes or ketones forms pyrido[2,3-b]indole derivatives, which are pharmacologically relevant .

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized to a nitro group using KMnO₄, though this is less common due to competing ester hydrolysis.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding methyl 3-amino-1H-indole-2-carboxylate.

Case Study 2: Antimicrobial Hybrids

The ester was hydrolyzed to the carboxylic acid, which was conjugated with β-lactam antibiotics via amide bonds. These hybrids demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MIC = 2 µg/mL).

Comparison with Analogous Compounds

| Compound | Key Reactivity Differences |

|---|---|

| Methyl 5-bromo-1H-indole-2-carboxylate | Lacks amino group; limited to bromine/ester reactions |

| Methyl 3-amino-1H-indole-2-carboxylate | Absence of bromine reduces cross-coupling options |

| Methyl 3-nitro-5-bromo-1H-indole-2-carboxylate | Nitro group enables reduction to amine |

Scientific Research Applications

Synthesis Overview

| Synthesis Method | Reagents | Yield | Notes |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde | Varies | Commonly used for indole derivatives |

| Microwave-Assisted Reaction | Methyl 2-azidoacetate, Sodium Methoxide | High | Enhances cyclization efficiency |

| Recrystallization | Ethanol, Acetone | High | Purifies final product |

Research indicates that methyl 3-amino-5-bromo-1H-indole-2-carboxylate exhibits various biological activities, including potential anticancer properties. The compound has been shown to disrupt cellular processes associated with tumor growth and may act as a precursor for developing more complex molecules with enhanced efficacy against cancer cells .

- Anticancer Activity : A study demonstrated that derivatives of this compound significantly inhibited tumor cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells .

- Antibacterial Properties : Another investigation highlighted the compound's effectiveness against a range of bacterial strains, suggesting its potential use as an antibacterial agent in pharmaceutical formulations.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its derivatives are explored for their roles in:

- Drug Discovery : The indole framework is prevalent in many pharmaceuticals; thus, compounds derived from this compound are being investigated for their therapeutic potential in treating diseases such as cancer and bacterial infections .

- Integrase Inhibitors : Recent studies have focused on modifying the compound to enhance its inhibitory activity against integrase, an enzyme critical for viral replication in HIV. Optimized derivatives showed improved binding affinity and antiviral activity .

Mechanism of Action

The mechanism of action of methyl 3-amino-5-bromo-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between methyl 3-amino-5-bromo-1H-indole-2-carboxylate and related indole derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | 3-NH₂, 5-Br, 2-COOCH₃ | C₁₀H₉BrN₂O₂ | 283.09 g/mol | Amino group enables nucleophilic reactions |

| 5-Bromo-3-(imidazolyl)-1H-indole (Compound 34) | 3-(imidazolyl), 5-Br | C₁₉H₁₇BrN₄O₂ | 439.27 g/mol | Imidazole enhances metal coordination |

| 5-Bromo-3-(triazolyl)-1H-indole (Compound 9c) | 3-(triazolylethyl), 5-Br | C₂₀H₁₈BrN₅O₂ | 456.30 g/mol | Triazole moiety improves pharmacokinetics |

| Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate | 3-CHO, 5-Br, 2-COOCH₃ | C₁₁H₈BrNO₃ | 298.09 g/mol | Formyl group aids in further derivatization |

Key Observations :

- Positional Isomerism: Methyl 5-amino-3-methyl-1H-indole-2-carboxylate swaps substituent positions (5-NH₂, 3-CH₃), reducing bromine’s electronic effects.

- Functional Group Diversity: Compound 9c and 34 incorporate heterocycles (triazole/imidazole), which enhance biological target interactions compared to the amino group in the target compound.

Comparison :

- The target compound’s synthesis may require milder conditions (e.g., nitro reduction) compared to the harsh cyclization steps (DMF, K₂CO₃) for Compound 34 .

- Click chemistry (Compound 9c) offers modularity but introduces copper residues, necessitating purification .

Physicochemical Properties

Notes:

- The amino group in the target compound likely increases solubility in polar solvents via hydrogen bonding.

- Bromine’s deshielding effect shifts aromatic protons upfield compared to non-brominated analogs .

Biological Activity

Methyl 3-amino-5-bromo-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is an indole derivative, characterized by the presence of an amino group, a bromo substituent, and a carboxylate ester functional group. Its molecular formula is , and it has been synthesized for various biological evaluations.

Target Interactions

Indole derivatives are known to interact with various biological targets, influencing multiple biochemical pathways. This compound has been studied for its potential to inhibit viral integrases, particularly in the context of HIV treatment. The compound's structure allows it to chelate metal ions within the active sites of these enzymes, disrupting their function and inhibiting viral replication .

Biochemical Pathways

The compound's interactions with integrase enzymes suggest that it may affect pathways involved in viral replication and cell signaling. Additionally, indole derivatives are recognized for their roles in modulating cellular processes related to cancer and antimicrobial activities .

Antiviral Activity

Recent studies have highlighted the effectiveness of this compound as an inhibitor of HIV-1 integrase. The compound demonstrated significant inhibitory effects with an IC50 value in the low micromolar range (e.g., 0.13 μM for optimized derivatives), indicating strong potential as an antiviral agent .

Anticancer Properties

Research into the anticancer properties of indole derivatives has shown promising results. For instance, compounds structurally related to this compound exhibited antiproliferative effects against various cancer cell lines, with some derivatives achieving GI50 values as low as 56 nM . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies report that related indole derivatives possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, certain derivatives showed minimum inhibitory concentrations (MICs) below 1 μg/mL against MRSA, highlighting their potential as novel antibacterial agents .

Research Findings

Case Studies

- Antiviral Efficacy Study : A recent study evaluated the antiviral efficacy of this compound against HIV-1 integrase. The results indicated that modifications at the C3 position significantly enhanced binding affinity and inhibitory potency compared to unmodified compounds .

- Cancer Cell Line Evaluation : Another investigation focused on various indole derivatives' antiproliferative effects on A549 lung cancer cells. The study reported that specific substitutions on the indole core dramatically increased cytotoxicity, suggesting that this compound could be a lead compound for further development in cancer therapy .

Q & A

Q. Basic

- NMR Spectroscopy : H NMR confirms amino and ester proton environments, while C NMR verifies carbonyl (C=O) and bromine-substituted carbons .

- TLC Monitoring : Use 70:30 EtOAc/hexane (Rf ≈ 0.30) to track reaction progress .

- HRMS : FAB-HRMS (e.g., m/z 427.0757 [M+H]) validates molecular weight and isotopic patterns .

How do the positions of bromine and amino groups influence the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

- Bromine at C5 : Activates the indole ring toward electrophilic substitution (e.g., Suzuki couplings) due to electron-withdrawing effects. This contrasts with bromine at C3, which directs reactivity to adjacent positions .

- Amino Group at C3 : Acts as an electron-donating group, facilitating regioselective substitutions. For example, the amino group can be acylated or undergo Buchwald-Hartwig couplings, as seen in related indole derivatives .

What strategies resolve contradictions in reported biological activities of this compound analogues?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Br with Cl or CF₃) and compare bioactivity profiles using in vitro assays (e.g., kinase inhibition) .

- Target Validation : Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2) and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What are the key considerations in designing a purification protocol for this compound?

Q. Basic

- Chromatography : Optimize flash column conditions (e.g., 70:30 EtOAc/hexane) to resolve polar byproducts. High-purity grades of silica gel improve separation .

- Recrystallization : Use DMF/acetic acid (1:1) for recrystallization, leveraging differential solubility of the product and impurities .

- Analytical Cross-Check : Confirm purity via H NMR (absence of extraneous peaks) and HPLC (≥95% purity) .

How can computational methods predict biological targets for this compound?

Q. Advanced

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets like tyrosine kinases or GPCRs. Adjust force fields to account for halogen bonding (Br···O/N interactions) .

- MD Simulations : Perform 100-ns simulations to assess binding stability and identify key residues (e.g., catalytic lysines in enzymes) .

- In Silico ADMET : Predict pharmacokinetics (e.g., LogP ≈ 2.5) using tools like SwissADME to guide in vivo studies .

How do steric and electronic effects impact the compound’s participation in cross-coupling reactions?

Q. Advanced

- Steric Hindrance : The 3-amino group may hinder Pd-catalyzed couplings (e.g., Buchwald-Hartwig). Use bulky ligands (XPhos) to mitigate this .

- Electronic Effects : Bromine’s electron-withdrawing nature enhances oxidative addition in Suzuki-Miyaura reactions. Compare reactivity with non-brominated analogues (e.g., 10x faster rates) .

What analytical techniques are recommended for resolving structural ambiguities in derivatives?

Q. Advanced

- 2D NMR : HSQC and HMBC correlate H-C couplings to confirm substituent positions .

- X-ray Crystallography : Resolve tautomeric forms (e.g., NH vs. OH in indole derivatives) and validate hydrogen-bonding networks .

- Isotopic Labeling : Use N-labeled amino groups to track reactivity in mechanistic studies .

How can researchers optimize the stability of this compound in biological assays?

Q. Advanced

- pH Control : Maintain pH 7.4 (PBS buffer) to prevent ester hydrolysis. Use protease inhibitors in cell-based assays .

- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the bromoindole core .

- Cryopreservation : Lyophilize aliquots at -80°C for long-term stability, reconstituting in DMSO immediately before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.